
2-(4-Iodophenoxymethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Iodophenoxymethyl)benzamide” is a chemical compound with the molecular formula C14H12INO2 and a molecular weight of 353.16 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamide compounds, which “this compound” is a part of, can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .Physical and Chemical Properties Analysis
“this compound” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Chemoselective N-benzoylation of Aminophenols
A study demonstrated the chemoselective N-benzoylation of 2-aminophenol and 4-aminophenol employing benzoylisothiocyanates, producing N-(2-hydroxyphenyl)benzamides, compounds of biological interest. The process is described to proceed via the formation of corresponding thiourea followed by elimination of thiocyanic acid, showcasing the utility of 2-(4-Iodophenoxymethyl)benzamide in facilitating complex organic transformations (Singh et al., 2017).
Photocatalytic Water Decontamination
In the realm of environmental applications, photocatalytic activity studies of Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions have been conducted, with these materials showing potential in water decontamination technologies. The ability of these photocatalysts to absorb a significant part of visible light has been confirmed, and their efficacy in degrading pollutants like benzamide under VIS light highlights the importance of such compounds in enhancing environmental remediation technologies (Bessekhouad et al., 2005).
Antipathogenic Activity
Research into new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, reveals significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of this compound derivatives in developing novel antimicrobial agents with antibiofilm properties, offering a promising avenue for addressing persistent infections and drug resistance (Limban et al., 2011).
Advanced Material Development
The passivation of organolead halide perovskites with benzylamine, a related compound, has been shown to enhance the moisture-resistance and electronic properties of perovskites, leading to high-efficiency and air-stable photovoltaic cells. This research points to the potential of benzamide derivatives in improving the durability and performance of solar cell technologies, contributing to the advancement of renewable energy solutions (Wang et al., 2016).
Safety and Hazards
The safety data sheet for benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the lack of specific information about this compound, it is difficult to predict which pathways it might impact .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Properties
IUPAC Name |
2-[(4-iodophenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTQXPMKOOBVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)I)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
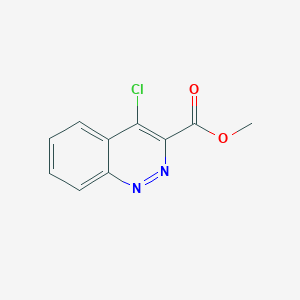
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamide](/img/structure/B2563031.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2563032.png)


![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2563037.png)
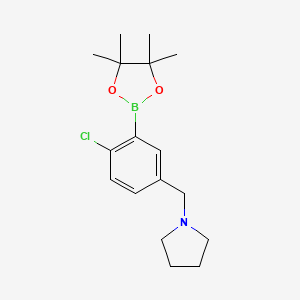
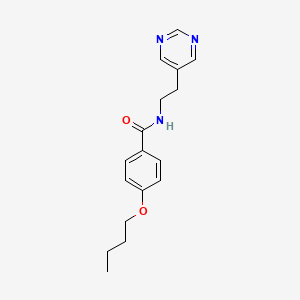
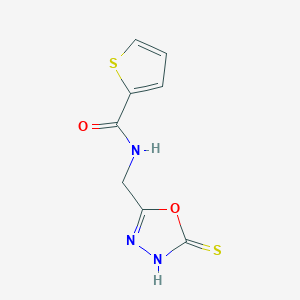

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2563044.png)
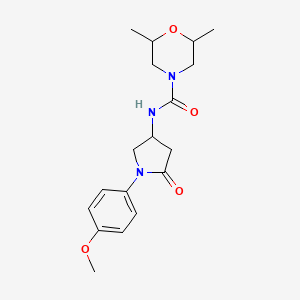

![N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2563050.png)
